Tempcarboxylate-15N
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Overview
Description
Tempcarboxylate-15N is a labelled isotope of Tempcarboxylate, a nitroxide derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). This compound is known for its efficiency in protecting model compounds and human serum albumin from nitration and preventing the loss of fluorescein fluorescence caused by peroxynitrite. This compound is used in various scientific research applications due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tempcarboxylate-15N is synthesized through the isotopic labelling of Tempcarboxylate. The process involves the incorporation of the nitrogen-15 isotope into the molecular structure of Tempcarboxylate. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
Isotopic Labelling: The nitrogen-15 isotope is introduced into the TEMPO molecule through a series of chemical reactions.
Carboxylation: The labelled TEMPO is then carboxylated to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tempcarboxylate-15N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reaction conditions.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced nitroxide derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted nitroxide compounds.
Scientific Research Applications
Tempcarboxylate-15N has a wide range of scientific research applications, including:
Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: The compound is used to protect proteins and other biomolecules from oxidative damage.
Medicine: this compound is investigated for its potential therapeutic applications in preventing oxidative stress-related diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
Tempcarboxylate-15N exerts its effects through its nitroxide moiety, which acts as a radical scavenger. The compound interacts with reactive oxygen and nitrogen species, neutralizing them and preventing oxidative damage to biomolecules. The molecular targets include proteins, lipids, and nucleic acids, and the pathways involved are primarily related to oxidative stress and redox regulation.
Comparison with Similar Compounds
Similar Compounds
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): The parent compound of Tempcarboxylate-15N, widely used as a radical scavenger and catalyst.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with similar radical scavenging properties.
4-Amino-TEMPO: An aminated derivative of TEMPO used in various chemical and biological applications.
Uniqueness
This compound is unique due to its isotopic labelling with nitrogen-15, which allows for specific applications in isotopic tracing and labelling studies. This property makes it particularly valuable in research areas requiring precise tracking of nitrogen atoms within molecular structures.
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethyl(115N)azinane-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO3/c1-9(2)5-7(8(12)13)6-10(3,4)11(9)14/h7,14H,5-6H2,1-4H3,(H,12,13)/i11+1 |
InChI Key |
GVQKWFQBWZOJHV-KHWBWMQUSA-N |
Isomeric SMILES |
CC1(CC(CC([15N]1O)(C)C)C(=O)O)C |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)C(=O)O)C |
Origin of Product |
United States |
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